molecular formula C13H15FN4 B12125251 4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidine

4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B12125251
M. Wt: 246.28 g/mol
InChI Key: YPOFXKKWXUGGTP-UHFFFAOYSA-N
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Description

4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidine is a compound that features a piperidine ring substituted with a 1,2,4-triazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method is the cyclization of appropriate hydrazine derivatives with 4-fluorobenzaldehyde to form the triazole ring, which is then reacted with piperidine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and piperidine derivatives, such as:

  • 4-(4-Fluorobenzyl)piperidine
  • Triazole-pyrimidine hybrids
  • Pyrrolidine derivatives

Uniqueness

4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperidine is unique due to the specific combination of the triazole and piperidine rings with a fluorophenyl group. This combination can result in unique pharmacological properties, such as enhanced binding affinity and specificity for certain molecular targets .

Properties

Molecular Formula

C13H15FN4

Molecular Weight

246.28 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]piperidine

InChI

InChI=1S/C13H15FN4/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2,(H,16,17,18)

InChI Key

YPOFXKKWXUGGTP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

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